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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-1,3-oxazolidine

CAS No.: 52636-85-8

Cat. No.: B8722980 Get Quote

Content Type: Technical Guide / Chemical Profile Subject: Nomenclature, Synthesis, and

Hydrolytic Kinetics of 2-Aryl-1,3-oxazolidines[2]

Executive Summary
2-(4-chlorophenyl)-1,3-oxazolidine is a saturated five-membered heterocyclic compound

serving primarily as a synthetic intermediate, a masked aldehyde equivalent (protecting group),

or a prodrug scaffold in medicinal chemistry.[2]

Unlike its oxidized analog (the oxazolidinone), this molecule contains a basic nitrogen and a

hemiaminal ether linkage.[1] Its utility is defined by its ring-chain tautomerism, where it exists in

dynamic equilibrium with its open-chain Schiff base form (imine).[2] This guide details the

IUPAC nomenclature, validated synthetic protocols, and the kinetic implications of the 4-

chlorophenyl substituent on hydrolytic stability.[1]

Structural Definition & Nomenclature
IUPAC Designation
The systematic name follows the Hantzsch-Widman nomenclature system for heterocycles:

Parent Ring: Oxazolidine (5-membered ring with O at position 1 and N at position 3).[1]
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Substituent: 4-chlorophenyl group attached at the C2 position (the carbon between the

heteroatoms).[1]

Preferred IUPAC Name:2-(4-chlorophenyl)-1,3-oxazolidine Alternative Names:

-(2-Hydroxyethyl)-4-chlorobenzaldimine (referring to the open-chain tautomer)[2]

2-(p-Chlorophenyl)oxazolidine[2]

Stereochemical Considerations
The C2 position is a chiral center.[1]

Achiral Synthesis: Condensation of achiral ethanolamine with 4-chlorobenzaldehyde yields a

racemic mixture (

).[1][2]

Chiral Auxiliaries: If a chiral amino alcohol (e.g., phenylglycinol) is used, diastereomers are

formed, allowing the oxazolidine to function as a chiral auxiliary.[1]

Physicochemical Properties & Stability[1][2][3][4][5]
The defining feature of 2-aryl-1,3-oxazolidines is their Ring-Chain Tautomerism.[2] In solution,

the compound is not a static ring but an equilibrium mixture.[1]

The Equilibrium (Schiff Base vs. Oxazolidine)
The equilibrium constant (

) is governed by the electronic nature of the substituent on the phenyl ring.[1]

Mechanism: The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of the

aldehyde (in the open form) to close the ring.[1]

Substituent Effect (4-Cl): The 4-chloro substituent is electron-withdrawing (

).[2] This increases the electrophilicity of the benzylic carbon (C2), theoretically favoring ring
closure compared to electron-donating groups (like 4-methoxy).[1][2] However, it also
destabilizes the conjugate acid of the imine during hydrolysis.[1]
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Key Insight for Researchers: In non-polar solvents (

, Toluene), the equilibrium heavily favors the cyclic oxazolidine form (>95%).[1] In protic or
acidic media, the equilibrium shifts toward the open-chain iminium species, leading to rapid
hydrolysis.[1]

Predicted Properties
Property Value / Description Note

Molecular Formula

Molecular Weight 183.63 g/mol

Physical State
Viscous Oil or Low-Melting

Solid

Analogous 2-phenyl

compounds are oils; Cl

increases MP.[2][3]

Solubility Soluble in DCM, THF, Toluene Hydrolyzes in aqueous acid.[1]

pKa (Conjugate Acid) ~5.5 - 6.0

Weaker base than

ethanolamine due to ring

strain/inductive effects.[2]

Synthetic Protocol
Objective: Synthesis of 2-(4-chlorophenyl)-1,3-oxazolidine via condensation. Scale: 10 mmol

Critical Control Point: Water removal is essential to drive the equilibrium toward the oxazolidine

(Le Chatelier's principle).[1]

Reagents[2][3]
4-Chlorobenzaldehyde: 1.40 g (10 mmol)[2]

Ethanolamine (2-Aminoethanol): 0.61 g (10 mmol)[2]

Solvent: Toluene (30 mL) - Chosen for azeotropic water removal.[2]

Catalyst:

-Toluenesulfonic acid (pTSA) (10 mg) - Optional, accelerates equilibrium.[2]
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Step-by-Step Methodology
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark

trap topped with a reflux condenser.

Charging: Add 4-chlorobenzaldehyde and toluene to the flask. Stir until dissolved.

Addition: Add ethanolamine dropwise. The solution may warm slightly (exothermic

condensation).[1]

Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the

Dean-Stark trap.

Completion: Reflux for 4–6 hours or until theoretical water volume (~0.18 mL) is collected.

Workup:

Cool to room temperature.[1]

Concentrate the toluene solution under reduced pressure (Rotovap).[1]

Note: Do not perform an aqueous wash, as the product is hydrolytically unstable.[1]

Purification: Vacuum distillation is preferred. Column chromatography on silica gel often

leads to hydrolysis; if necessary, use basic alumina or treat silica with 1% triethylamine.[1]

Characterization (Expected Data)[2]
NMR (CDCl

, 400 MHz):

5.50 - 5.80 ppm (s, 1H): The diagnostic C2-H proton.[2] This singlet confirms ring closure.
[1] If the open chain imine were present, you would see a signal at

8.3-8.5 ppm (

).[1]

7.30 - 7.50 ppm (m, 4H): Aromatic protons (AA'BB' system of 4-chlorophenyl).[2]
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3.00 - 4.20 ppm (m, 4H): Multiplets for the oxazolidine backbone (

).[2]

Mechanistic Visualization
Synthesis & Equilibrium Pathway
The following diagram illustrates the condensation mechanism and the critical ring-chain

tautomerism.

Ring-Chain Tautomerism

4-Chlorobenzaldehyde
+ Ethanolamine

Hemiaminal
Intermediate

Nucleophilic Attack Schiff Base (Imine)
[Open Chain Form]

- H2O (Dehydration) 2-(4-chlorophenyl)-1,3-oxazolidine
[Ring Form]

Ring Closure
(5-exo-trig)

Click to download full resolution via product page

Figure 1: Reaction pathway showing the reversible equilibrium between the open-chain imine

and the cyclic oxazolidine.[2] The 4-Cl substituent influences the position of this equilibrium.

Applications in Drug Development[1][3][6][7][8]
Prodrug Strategy
Oxazolidines are explored as "conditional release" prodrugs.[1]

Concept: The oxazolidine ring is stable at physiological pH (7.[1]4) but hydrolyzes rapidly in

the acidic environment of the stomach (pH 1-2) or lysosomes (pH 4.5-5.0).[2]

Payload: Upon hydrolysis, the molecule releases 4-chlorobenzaldehyde (potentially active or

toxic payload) and ethanolamine.[1]

Kinetics: The electron-withdrawing Chlorine atom at the para position generally accelerates

acid-catalyzed hydrolysis compared to unsubstituted analogs by stabilizing the leaving group

character, though it also stabilizes the ring form in the ground state.[1]
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Protecting Group
In complex synthesis, the oxazolidine moiety protects both the aldehyde and the amino-alcohol

functionalities.[1] It is orthogonal to base-labile protecting groups (like esters) but is removed

easily with dilute aqueous acid.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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